N-Methoxy-N-methylpicolinamide

Descripción general

Descripción

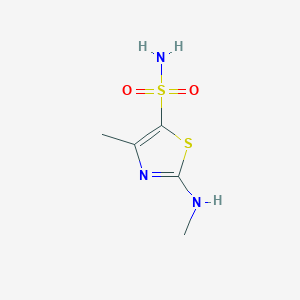

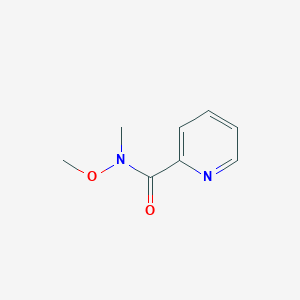

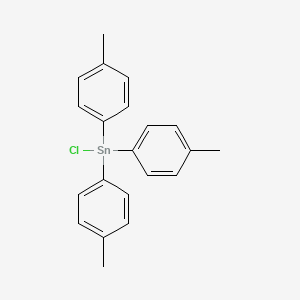

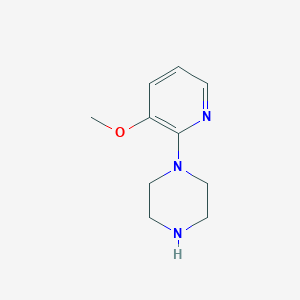

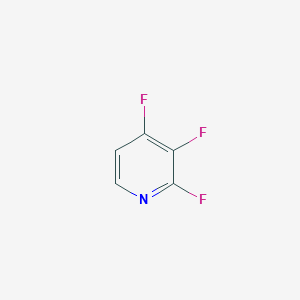

N-Methoxy-N-methylpicolinamide is a chemical compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 g/mol . The IUPAC name for this compound is N-methoxy-N-methylpyridine-2-carboxamide .

Synthesis Analysis

The synthesis of N-Methoxy-N-methylpicolinamide and similar compounds is a topic of interest in medicinal chemistry . The development of novel less toxic, low cost and very energetic N-methylpicolinamide-bearing hybrids is a hot research topic .Molecular Structure Analysis

The molecular structure of N-Methoxy-N-methylpicolinamide includes 12 heavy atoms . The compound has a complexity of 161 as computed by Cactvs 3.4.6.11 .Chemical Reactions Analysis

N-Methoxy-N-methylpicolinamide is involved in various chemical reactions. For instance, it has been used in the development of anticancer therapeutics .Physical And Chemical Properties Analysis

N-Methoxy-N-methylpicolinamide has a topological polar surface area of 42.4 Ų . It has a XLogP3 of -0.4, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .Aplicaciones Científicas De Investigación

1. Antitumor Agents

- Application Summary: N-Methoxy-N-methylpicolinamide derivatives have been synthesized and evaluated for their potential as antitumor agents .

- Methods of Application: These derivatives were tested in vitro against different tumor cell lines, including HepG2 and HCT116 . The most potent analog, referred to as 5q, showed broad-spectrum antiproliferative activity .

- Results: The analog 5q was able to inhibit the proliferation of the tested human cancer cell lines at low micromolar concentrations . In vivo experiments demonstrated that 5q could effectively prolong the longevity of colon carcinoma-burdened mice and slow down the progression of cancer cells by suppressing angiogenesis and inducing apoptosis and necrosis .

2. Antiproliferative Activity

- Application Summary: N-Methylpicolinamide-4-thiol derivatives, a novel series of compounds, were synthesized and evaluated for their antiproliferative activities on human cancer cell lines .

- Methods of Application: The derivatives were tested in vitro on human cancer cell lines .

- Results: Among the tested derivatives, compound 6p displayed potent and broad-spectrum anti-proliferative activities, even better than sorafenib .

3. Aurora-B Kinase Inhibitor

- Application Summary: N-Methylpicolinamide-4-thiol derivatives have been found to selectively inhibit Aurora-B kinase .

- Methods of Application: The derivatives were tested in vitro on human cancer cell lines . The advanced kinase inhibitory assays showed that compound 6p could selectively inhibit Aurora-B kinase .

- Results: The biological results were rationalized by the molecular docking study, which indicated the stable interactions of 6p with the Aurora-B kinase .

4. Pectin Modification

- Application Summary: The replacement of the methoxyl groups of pectins with primary aliphatic amines leads to the production of N-alkyl-amidated pectin conjugates with different functional attributes .

- Methods of Application: Research has been conducted regarding the gelation of low methoxyl pectin (LMP) and partially amidated LMP (ALMP) induced with Ca 2+ and high pH .

- Results: The results of this research could lead to the development of new types of pectin with improved properties for use in various applications .

5. Electrosynthesis

- Application Summary: N-Methoxy-N-methyl amides, also known as Weinreb amides, are used in electrosynthesis . They are produced as an intermediate product of the reaction of carboxylic acids, acid chloride, or esters with organometallic reagents .

- Results: A nucleophilic addition to the Weinreb amides results in a unique and stable five-membered cyclic tetrahedral intermediate which protects the over-addition, leading to a selective conversion .

6. Antioxidant and Antibacterial Activities

- Application Summary: N-Methoxy-N-methyl amides, including Weinreb amides, have been found to have antioxidant and antibacterial activities .

- Methods of Application: These compounds have been synthesized and evaluated for their antioxidant and antibacterial activities .

- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . They were also tested for their in vitro growth inhibitory activity against different bacteria .

Direcciones Futuras

Propiedades

IUPAC Name |

N-methoxy-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-5-3-4-6-9-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRKBLOKFWKWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474009 | |

| Record name | N-METHOXY-N-METHYLPICOLINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methoxy-N-methylpicolinamide | |

CAS RN |

148493-07-6 | |

| Record name | N-METHOXY-N-METHYLPICOLINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-tert-butyl 1-ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)pyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1600793.png)